Comprehensive Solubility Profiling of 1-Benzyl-3-methyl-1H-indole: Thermodynamic Analysis and Solvent Selection
Comprehensive Solubility Profiling of 1-Benzyl-3-methyl-1H-indole: Thermodynamic Analysis and Solvent Selection
Topic: Solubility Profile of 1-Benzyl-3-methyl-1H-indole in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
1-Benzyl-3-methyl-1H-indole (CAS 17017-58-2) acts as a critical heterocyclic building block in the synthesis of bioactive alkaloids, indole-based pharmaceuticals (e.g., indomethacin analogs), and functional materials.[1][2] Despite its synthetic utility, precise solubility data is often absent from standard physicochemical databases.
This guide provides a structural analysis of the compound’s solubility behavior, a predicted solubility landscape based on thermodynamic principles, and a validated experimental protocol for generating empirical solubility data. By understanding the lipophilic nature of the N-benzyl and C3-methyl substituents, researchers can optimize solvent selection for reaction monitoring, crystallization, and purification.
Physicochemical Characterization & Structural Analysis[3][4][5][6]
The solubility profile of 1-Benzyl-3-methyl-1H-indole is governed by the interplay between its rigid aromatic core and its hydrophobic substituents.
| Property | Value (Approx/Predicted) | Impact on Solubility |
| Molecular Weight | 221.30 g/mol | Moderate MW facilitates dissolution in organic media. |
| LogP (Octanol/Water) | ~4.06 | High Lipophilicity: Indicates poor aqueous solubility and high affinity for non-polar/aprotic solvents. |
| H-Bond Donors | 0 | The N-benzylation removes the NH donor, significantly reducing solubility in protic solvents compared to bare indole. |
| H-Bond Acceptors | 1 (Indole N) | Weak acceptor capability; relies on dipole-dipole interactions and |
| Physical State | Solid / Viscous Oil | Melting point is sensitive to purity; typically a low-melting solid (approx. 50–90°C range inferred from analogs). |
Mechanistic Insight: The "Benzyl Effect"
Unlike unsubstituted indole, which can donate a hydrogen bond via the N-H moiety, 1-Benzyl-3-methyl-1H-indole is aprotic . The benzyl group adds significant bulk and hydrophobicity, disrupting the crystal lattice energy relative to the parent indole but also hindering solvation by small, polar water molecules. Consequently, dissolution is entropy-driven in non-polar solvents and enthalpy-driven in polar aprotic solvents.
Predicted Solubility Landscape
Based on Hansen Solubility Parameters (HSP) and dielectric constants (
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Predicted Solubility | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Ideal for extraction and initial dissolution. |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for nucleophilic substitution reactions and stock solutions. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Good (50–100 mg/mL) | Standard solvent for crystallization and silica gel chromatography. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Good for recrystallization (high solubility at boiling, low at RT). |
| Ethers | THF, 2-MeTHF, Diethyl Ether | Good | Suitable for reduction reactions (e.g., with LiAlH |
| Alkanes | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | Excellent anti-solvents for precipitation. |
| Aqueous | Water, PBS Buffer (pH 7.4) | Negligible (<0.01 mg/mL) | Requires surfactants or cyclodextrins for biological assays. |
Thermodynamic Modeling Principles
To accurately predict solubility at varying temperatures, the Modified Apelblat Equation is the standard model for indole derivatives. It correlates the mole fraction solubility (
Where:
- : Mole fraction solubility.[4]
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from experimental data.
Interpretation:
-
If dissolution is endothermic (typical for indoles), solubility increases with
. -
The van't Hoff equation can further extract thermodynamic parameters:
- : Enthalpy of solution (positive = endothermic).
- : Gibbs free energy (negative = spontaneous).
- : Entropy of solution (driving force in non-polar solvents).
Experimental Protocol: Determination of Equilibrium Solubility
Since specific literature values are scarce, the following self-validating protocol ("Shake-Flask Method") is recommended to generate high-quality data.
Phase 1: Preparation & Saturation
-
Excess Addition: Add 1-Benzyl-3-methyl-1H-indole in excess to 10 mL of the target solvent in a borosilicate glass vial.
-
Equilibration: Place vials in an orbital shaker incubator controlled at the target temperature (e.g., 298.15 K) ± 0.1 K.
-
Agitation: Shake at 150 rpm for 72 hours to ensure solid-liquid equilibrium.
-
Settling: Stop agitation and allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm if the particles are fine).
Phase 2: Sampling & Quantification
-
Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22
m PTFE filter (hydrophobic) to prevent adsorption. -
Dilution: Immediately dilute the filtrate with mobile phase (Acetonitrile/Water) to prevent precipitation upon cooling.
-
Analysis: Quantify using HPLC-UV (Detection typically at 280 nm or 254 nm).
Visualization: Solubility Determination Workflow
Caption: Standardized workflow for thermodynamic solubility determination via the shake-flask method.
Solvent Selection Guide for Process Chemistry
Choosing the right solvent depends on the process stage. The decision tree below guides the selection based on the high lipophilicity of the 1-benzyl-3-methylindole scaffold.
Visualization: Solvent Decision Tree
Caption: Decision matrix for solvent selection based on process requirements for lipophilic indole derivatives.
References
-
PubChem. (2025).[5] 1-Benzyl-3-methyl-1H-indole (Compound Summary). National Library of Medicine. Available at: [Link]
- Li, Z., et al. (2018). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data.
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for Shake-Flask Protocol standards).
-
Bergström, C. A., et al. (2002).[6] Experimental and computational screening models for prediction of aqueous drug solubility.[4][6] Pharmaceutical Research.[6][7] (Reference for LogP-based solubility prediction).
-
GuideChem. (2025). 2-Benzyl-3-methylindole Properties and Supplier Data.[1] (Used for comparative physical property analysis).
Sources
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